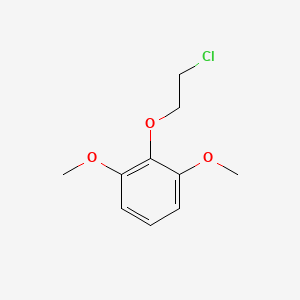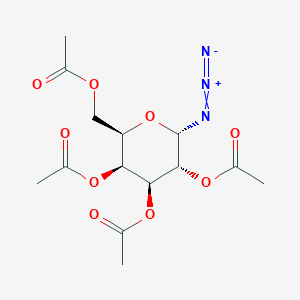
2,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖基叠氮
描述
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is a chemical compound that belongs to the class of acetylated sugars. It is commonly used in organic synthesis, particularly in the preparation of glycosyl azides, which are important intermediates in the synthesis of various biologically active molecules.
科学研究应用
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs, which can improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including glycosylated polymers and surfactants
作用机制
Target of Action
It’s known that this compound is used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a wide range of biological targets.
Mode of Action
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide contains an azide group. This allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions enable the compound to form covalent bonds with its targets, potentially altering their function.
Biochemical Pathways
Given its role in n- and s- galactosylation reactions , it’s likely that it influences the synthesis of glycosylated compounds. Glycosylation is a critical post-translational modification that affects the function of many proteins and lipids, so the compound could potentially impact a wide range of biochemical pathways.
Pharmacokinetics
Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
Given its role in galactosylation reactions , it’s likely that it influences the structure and function of glycosylated compounds. This could have wide-ranging effects, as glycosylation plays a crucial role in many biological processes, including protein folding, cell adhesion, and immune response.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability may be temperature-sensitive, as it’s recommended to be stored at -20°C . Furthermore, it’s soluble in chloroform , suggesting that its action and efficacy could be influenced by the lipid content of the environment.
生化分析
Biochemical Properties
In biochemical reactions, 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide interacts with molecules containing an alkyne group . The azide group in the compound can react with these molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction allows the formation of a larger molecule through a reliable and predictable reaction .
Cellular Effects
The cellular effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide are primarily related to its role in click chemistry . The compound can be used to modify biomolecules within the cell, allowing researchers to study various cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the nature of the alkyne-containing molecules it reacts with .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is based on its ability to react with alkyne-containing molecules in a CuAAC reaction . This reaction results in the formation of a larger molecule, which can influence various biological processes depending on the specific alkyne-containing molecule involved .
Temporal Effects in Laboratory Settings
The temporal effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide in laboratory settings are largely dependent on the stability of the compound and the nature of the reactions it is involved in
Metabolic Pathways
The metabolic pathways involving 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide are related to its role in click chemistry . The compound can react with alkyne-containing molecules to form larger molecules, potentially affecting metabolic flux or metabolite levels . The specific enzymes or cofactors it interacts with would depend on the alkyne-containing molecules involved in the reaction .
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide within cells and tissues would depend on a variety of factors, including the nature of the alkyne-containing molecules it reacts with
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide would be influenced by the specific reactions it is involved in within the cell . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the nature of the alkyne-containing molecules it reacts with .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) in dichloromethane (CH2Cl2) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, purification techniques, and the implementation of safety measures to handle large quantities of reagents and products.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles to form different glycosyl derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like tin(IV) chloride (SnCl4).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Various glycosyl derivatives depending on the nucleophile used.
Reduction: Glycosyl amines.
Oxidation: Glycosyl carboxylic acids.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl azide
- 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl azide
- 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is unique due to its specific configuration and the presence of an azide group at the anomeric position. This makes it a valuable intermediate in the synthesis of glycosylated molecules, particularly in the formation of glycosidic bonds. Its acetylated form also provides stability and solubility in organic solvents, which is advantageous in various synthetic applications .
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461082 | |
| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94427-00-6 | |
| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?
A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.
Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?
A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


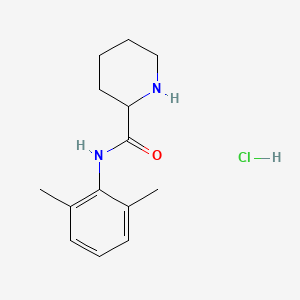
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
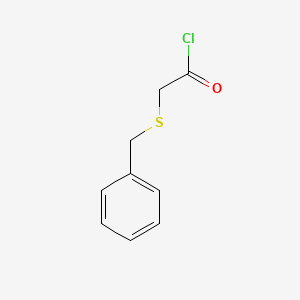

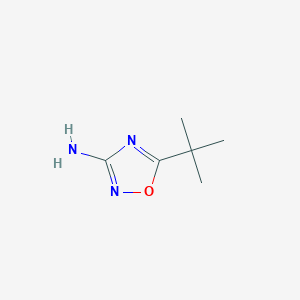
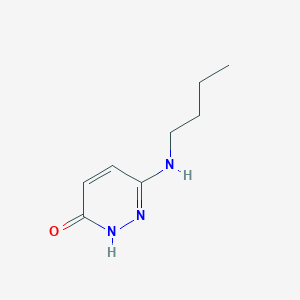
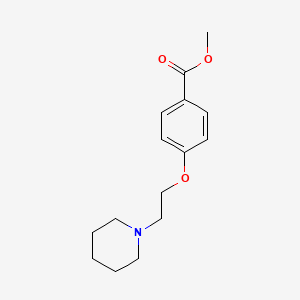
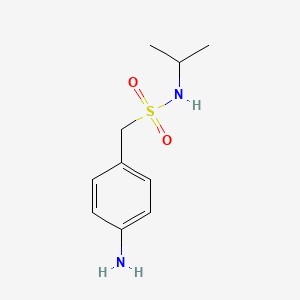
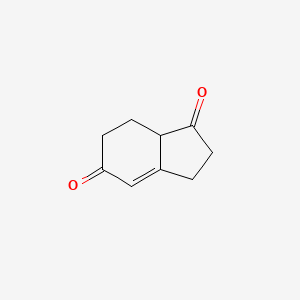

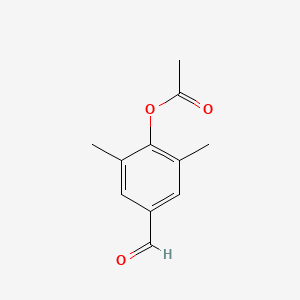
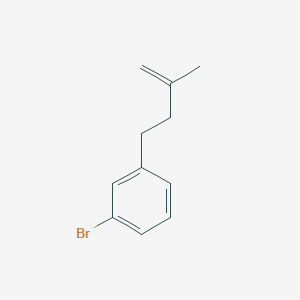
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)
